5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 2-nitrophenyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrophenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as toluene. The reaction is typically carried out under reflux conditions to facilitate the formation of the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5,5-Dimethyl-2-(2-aminophenyl)-1,3,2-dioxaborinane.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-based drugs.
Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom in the dioxaborinane ring can form stable complexes with diols and other Lewis bases, which can modulate the compound’s reactivity and biological activity. The nitro group can also participate in redox reactions, influencing the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane can be compared with other similar compounds, such as:
2,2’-Bipyridine-5,5’-dicarboxylic acid dimethyl ester: This compound also contains a boron atom within a heterocyclic ring but differs in its functional groups and overall structure.
Cyclophosphamide analogues: These compounds share some structural similarities but have different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a dioxaborinane ring with a nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14BNO4 |
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Molecular Weight |
235.05 g/mol |
IUPAC Name |
5,5-dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-5-3-4-6-10(9)13(14)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
WIUHXARZTZZWBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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